molecular formula C36H32N6O3 B11120405 (4Z)-5-methyl-4-[({4-[4-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenoxy]phenyl}amino)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[({4-[4-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenoxy]phenyl}amino)methylidene]-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11120405
M. Wt: 596.7 g/mol
InChI Key: WVHVEYIKLDUFNG-NRYMNODQSA-N
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Description

3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the methyl and phenyl groups via alkylation and arylation reactions.
  • Condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

The compound’s potential medicinal properties can be explored for the development of new drugs, particularly in areas such as anti-inflammatory, anti-cancer, and antimicrobial therapies.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN
  • 4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY

Uniqueness

The uniqueness of 3-METHYL-4-((Z)-1-{4-[4-({[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)PHENOXY]ANILINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C36H32N6O3

Molecular Weight

596.7 g/mol

IUPAC Name

(4Z)-5-methyl-4-[[4-[4-[[(E)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]amino]phenoxy]anilino]methylidene]-2-(4-methylphenyl)pyrazol-3-one

InChI

InChI=1S/C36H32N6O3/c1-23-5-13-29(14-6-23)41-35(43)33(25(3)39-41)21-37-27-9-17-31(18-10-27)45-32-19-11-28(12-20-32)38-22-34-26(4)40-42(36(34)44)30-15-7-24(2)8-16-30/h5-22,37-38H,1-4H3/b33-21-,34-22+

InChI Key

WVHVEYIKLDUFNG-NRYMNODQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/NC3=CC=C(C=C3)OC4=CC=C(C=C4)N/C=C\5/C(=NN(C5=O)C6=CC=C(C=C6)C)C)/C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)OC4=CC=C(C=C4)NC=C5C(=NN(C5=O)C6=CC=C(C=C6)C)C)C(=N2)C

Origin of Product

United States

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